N-(2-{[2,2'-bithiophene]-5-yl}ethyl)pent-4-enamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including therapeutic and environmental domains. This compound features a bithiophene moiety, which is known for its electronic properties, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of two thiophene units, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Chain: The bithiophene unit is then functionalized with an ethyl chain through a Friedel-Crafts alkylation or similar alkylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the functionalized bithiophene with pent-4-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and alkylation steps, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-4-enamide chain can be reduced to form the corresponding alkane.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: The corresponding alkane derivative of the pent-4-enamide chain.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can interact with electron-rich or electron-deficient sites, influencing the compound’s binding affinity and activity. The ethyl and pent-4-enamide chains can further modulate the compound’s solubility and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide: Unique due to its specific combination of bithiophene and pent-4-enamide moieties.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)butanamide: Similar structure but with a butanamide chain instead of pent-4-enamide.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)hex-5-enamide: Similar structure but with a hex-5-enamide chain.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)pent-4-enamide stands out due to its specific combination of electronic properties from the bithiophene moiety and the reactivity of the pent-4-enamide chain. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-2-3-6-15(17)16-10-9-12-7-8-14(19-12)13-5-4-11-18-13/h2,4-5,7-8,11H,1,3,6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVFZMGFXNBXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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